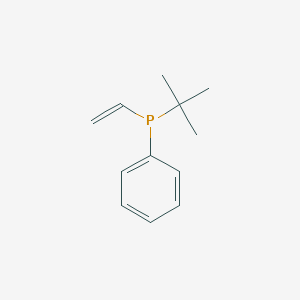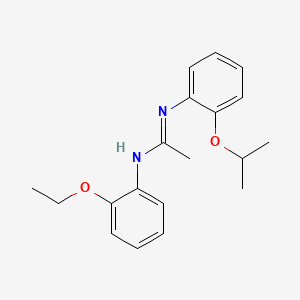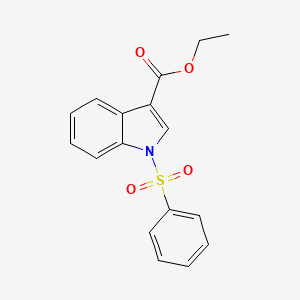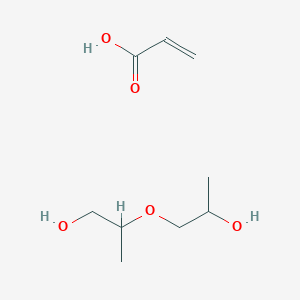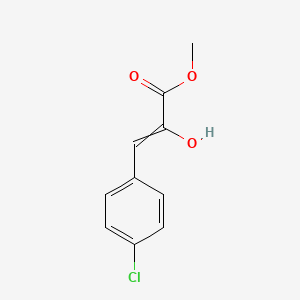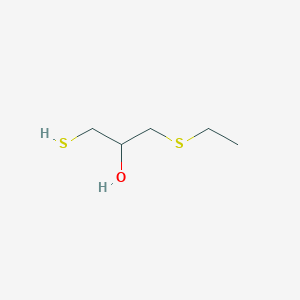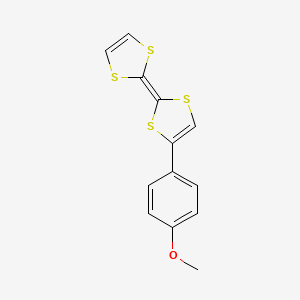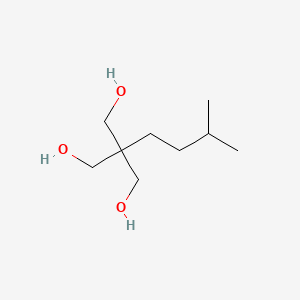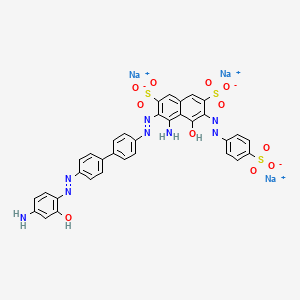
4-Amino-3-4'-(4-amino-2-hydroxyphenyl)azo1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2, 7-disulphonate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 4-amino-2-hydroxyphenyl, followed by coupling with biphenyl derivatives and further diazotization and coupling with naphthalene derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile and printing industries for dyeing fabrics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The azo bonds in the molecule can be excited by light, leading to the generation of reactive oxygen species that can interact with biological molecules. This property is particularly useful in photodynamic therapy, where the compound can target and destroy cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-hydroxyphenylazo benzene sulfonate
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 4-Amino-2-hydroxy-1,1’-biphenyl-4-ylazo benzene sulfonate
Uniqueness
Compared to similar compounds, 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) stands out due to its higher stability and intense coloration. Its unique structure allows for multiple functionalizations, making it versatile for various applications in different fields .
Eigenschaften
CAS-Nummer |
83968-66-5 |
|---|---|
Molekularformel |
C34H23N8Na3O11S3 |
Molekulargewicht |
884.8 g/mol |
IUPAC-Name |
trisodium;4-amino-3-[[4-[4-[(4-amino-2-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N8O11S3.3Na/c35-21-5-14-26(27(43)17-21)40-37-22-6-1-18(2-7-22)19-3-8-23(9-4-19)38-41-32-28(55(48,49)50)15-20-16-29(56(51,52)53)33(34(44)30(20)31(32)36)42-39-24-10-12-25(13-11-24)54(45,46)47;;;/h1-17,43-44H,35-36H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
InChI-Schlüssel |
JETJMEZGMURXPT-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)N)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-](/img/structure/B14429688.png)

![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
